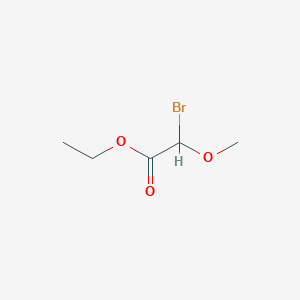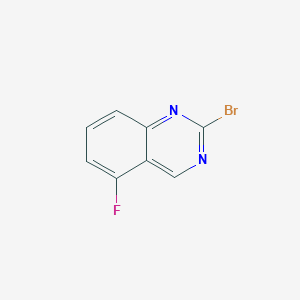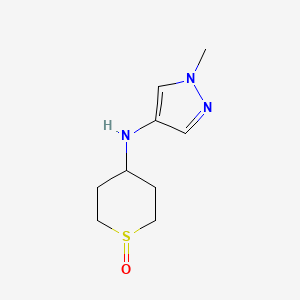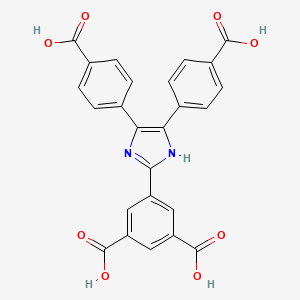
((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride is a chemical compound with significant interest in various scientific fields. It is a fluorinated derivative of piperidine, a six-membered heterocyclic amine, and is often used in medicinal chemistry and pharmaceutical research due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride typically involves multiple steps. One common method includes the fluorination of piperidine derivatives followed by the introduction of a hydroxymethyl group. The reaction conditions often require specific reagents and catalysts to ensure the desired stereochemistry is achieved. For instance, the use of fluorinating agents like diethylaminosulfur trifluoride (DAST) or Selectfluor can be crucial in the fluorination step .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography to ensure the compound meets the required specifications for pharmaceutical applications .
Análisis De Reacciones Químicas
Types of Reactions
((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as amines or thiols .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group can yield aldehydes or acids, while reduction can produce various alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique fluorinated structure makes it valuable in the development of new materials and catalysts .
Biology
In biological research, this compound is often used to study the effects of fluorinated piperidine derivatives on biological systems. It can serve as a model compound to understand the interactions of fluorinated molecules with enzymes and receptors .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It may be used in the development of new drugs targeting specific receptors or enzymes, particularly in the treatment of neurological disorders .
Industry
Industrially, this compound can be used in the production of pharmaceuticals and agrochemicals. Its unique properties make it suitable for various applications, including as an intermediate in the synthesis of active pharmaceutical ingredients (APIs) .
Mecanismo De Acción
The mechanism of action of ((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the binding affinity of the compound to its target, leading to more potent biological effects. The hydroxymethyl group can also participate in hydrogen bonding, further stabilizing the interaction with the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- ((3R,4S)-4-(3,5-Dimethoxyphenyl)-3-pyrrolidinyl)methanol hydrochloride
- ((3R,4R)-3,4-Dimethyl-3-pyrrolidinyl)methanol hydrochloride
- ((3R,4S)-4-[2-(Trifluoromethyl)phenyl]-3-pyrrolidinyl)methanol hydrochloride
Uniqueness
((3R,4R)-3-Fluoropiperidin-4-yl)methanol hydrochloride is unique due to its specific stereochemistry and the presence of both a fluorine atom and a hydroxymethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound in various research and industrial applications .
Propiedades
Fórmula molecular |
C6H13ClFNO |
|---|---|
Peso molecular |
169.62 g/mol |
Nombre IUPAC |
[(3R,4R)-3-fluoropiperidin-4-yl]methanol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c7-6-3-8-2-1-5(6)4-9;/h5-6,8-9H,1-4H2;1H/t5-,6+;/m1./s1 |
Clave InChI |
ZCJOQWWVTBYQQH-IBTYICNHSA-N |
SMILES isomérico |
C1CNC[C@@H]([C@H]1CO)F.Cl |
SMILES canónico |
C1CNCC(C1CO)F.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![8-Bromo-3,6-dimethylimidazo[1,2-a]pyrazine](/img/structure/B12960234.png)





![3-Aminopyrazolo[1,5-a]pyridin-2(1H)-one](/img/structure/B12960311.png)


